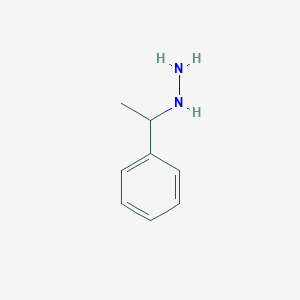
甲苯那嗪
概述
描述
甲苯肼,也称为其商品名Actomol,是一种属于肼类化学物质的单胺氧化酶抑制剂。 它主要在 1960 年代用作抗抑郁药,但后来因其肝毒性潜力而被撤回 。 甲苯肼以其对单胺氧化酶的强效抑制而闻名,使其比苯丙肼更有效,并具有更高的治疗指数 .
科学研究应用
化学: 甲苯肼抑制单胺氧化酶的能力使其成为研究酶抑制剂的兴趣对象。
生物学: 研究探讨了甲苯肼对神经递质水平的影响及其在治疗神经系统疾病方面的潜在用途。
医学: 虽然已撤回,但甲苯肼最初用作抗抑郁药。其作用机制和对单胺氧化酶的影响继续被研究,以寻找潜在的治疗应用。
工业: 由于其肝毒性,甲苯肼的工业应用有限。 其化学性质使其成为研究目的的有效化合物。
作用机制
甲苯肼通过抑制单胺氧化酶发挥作用,该酶负责分解单胺类神经递质,如血清素、去甲肾上腺素和多巴胺 。通过抑制该酶,甲苯肼会提高脑中这些神经递质的水平,从而产生抗抑郁作用。甲苯肼的分子靶标包括单胺氧化酶的活性位点,在那里它形成共价键,从而抑制酶的活性。
生化分析
Biochemical Properties
Mebanazine is a potent MAOI, more potent than pheniprazine, and has a greater therapeutic index . As an MAOI, it interacts with the enzyme monoamine oxidase, inhibiting its activity . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .
Cellular Effects
Mebanazine’s primary cellular effect is the inhibition of monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain . This can influence various cellular processes, including cell signaling pathways and gene expression . Due to its hepatotoxicity, it may also have adverse effects on cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mebanazine involves the inhibition of the enzyme monoamine oxidase . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It is known that Mebanazine was withdrawn due to hepatotoxicity, suggesting that it may have long-term adverse effects on cellular function .
Dosage Effects in Animal Models
It is known that Mebanazine is a more potent MAOI than pheniprazine, suggesting that it may have a strong effect even at low dosages .
Metabolic Pathways
Mebanazine is involved in the metabolic pathway of monoamine neurotransmitters, as it inhibits the enzyme monoamine oxidase . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .
Transport and Distribution
As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .
准备方法
甲苯肼的合成涉及苯乙胺与肼的反应。反应通常在受控条件下进行,以确保形成所需的产物。由于甲苯肼已从市场上撤回,因此其工业生产方法尚未得到充分记录。 实验室合成涉及以下步骤:
苯乙胺与肼的反应: 此步骤涉及肼对苯乙胺的亲核攻击,导致形成甲苯肼。
纯化: 使用重结晶或色谱等技术纯化粗产品,以获得纯甲苯肼。
化学反应分析
甲苯肼会发生多种类型的化学反应,包括:
氧化: 甲苯肼可以被氧化形成各种氧化产物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化铝锂之类的还原剂还原甲苯肼。
取代: 甲苯肼可以发生取代反应,其中一个官能团被另一个官能团取代。常见的取代反应试剂包括卤素和烷化剂。
从这些反应中形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
甲苯肼类似于其他单胺氧化酶抑制剂,如苯乙肼和苯丙肼。 它在化学结构和效力方面是独一无二的:
苯乙肼: 另一种属于肼类的单胺氧化酶抑制剂,用作抗抑郁药。
苯丙肼: 类似于甲苯肼,但具有不同的治疗指数和效力。
属性
IUPAC Name |
1-phenylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZAEJMHSGZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |
| Record name | Mebanazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50859848 | |
| Record name | (1-Phenylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65-64-5 | |
| Record name | Mebanazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebanazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebanazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebanazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBANAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mebanazine?
A1: Mebanazine is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]
Q2: What is the molecular formula and weight of Mebanazine?
A4: The molecular formula of Mebanazine is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]
Q3: How is Mebanazine metabolized in the body?
A5: Studies in rats indicate that Mebanazine is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []
Q4: Does Mebanazine cross the blood-brain barrier?
A7: While not directly addressed in the provided research, Mebanazine's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]
Q5: What in vivo models have been used to study Mebanazine's effects?
A8: Researchers have used rat models to investigate Mebanazine's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]
Q6: What are the potential toxicities associated with Mebanazine?
A10: Mebanazine, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, Mebanazine can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

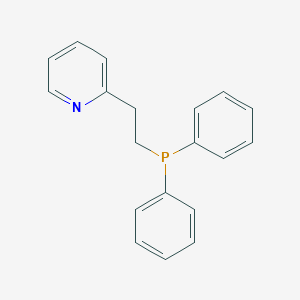

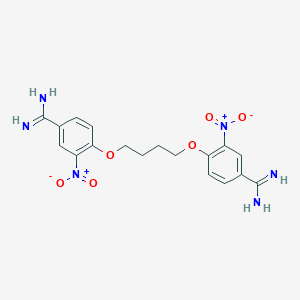
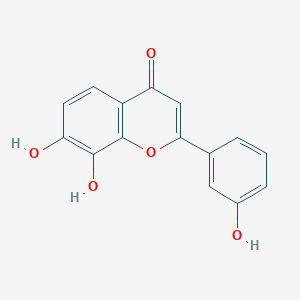
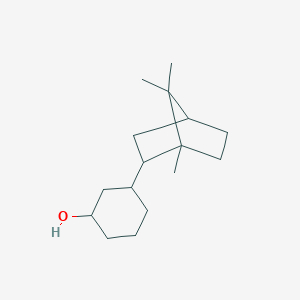
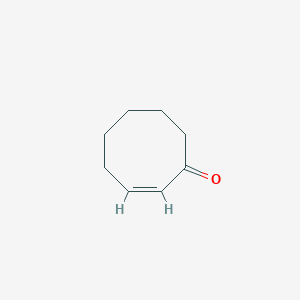
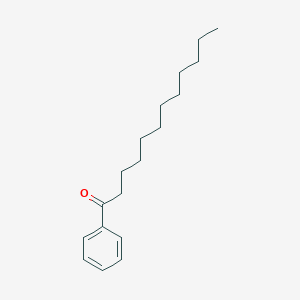
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
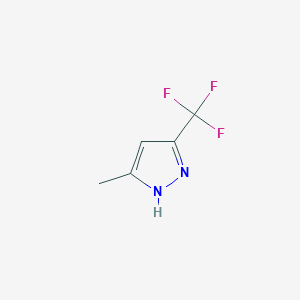
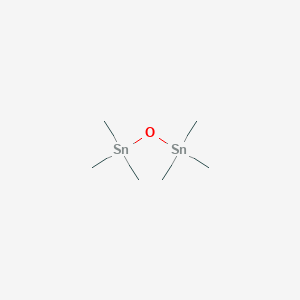
![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
